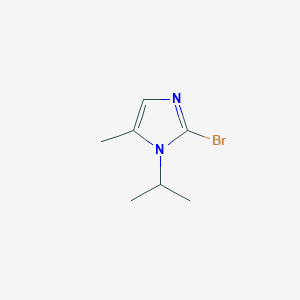
2-Bromo-1-isopropyl-5-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-isopropyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This specific compound is characterized by the presence of a bromine atom at the second position, an isopropyl group at the first position, and a methyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-1-isopropyl-1H-imidazole with methylating agents. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Continuous flow reactors and automated systems can be employed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-isopropyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions with aryl halides or other electrophiles to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-isopropyl-5-methyl-1H-imidazole, while oxidation can produce this compound N-oxide.
Applications De Recherche Scientifique
2-Bromo-1-isopropyl-5-methyl-1H-imidazole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds and ligands for catalysis.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-isopropyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The bromine atom and the imidazole ring play crucial roles in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1-methyl-1H-imidazole: Similar in structure but lacks the isopropyl group, which affects its reactivity and applications.
1-Isopropyl-5-methyl-1H-imidazole: Lacks the bromine atom, resulting in different chemical properties and reactivity.
2-Chloro-1-isopropyl-5-methyl-1H-imidazole:
Uniqueness
2-Bromo-1-isopropyl-5-methyl-1H-imidazole is unique due to the combination of its substituents, which confer specific reactivity and potential for diverse applications. The presence of the bromine atom allows for versatile substitution reactions, while the isopropyl and methyl groups influence its steric and electronic properties.
Propriétés
Formule moléculaire |
C7H11BrN2 |
|---|---|
Poids moléculaire |
203.08 g/mol |
Nom IUPAC |
2-bromo-5-methyl-1-propan-2-ylimidazole |
InChI |
InChI=1S/C7H11BrN2/c1-5(2)10-6(3)4-9-7(10)8/h4-5H,1-3H3 |
Clé InChI |
UJSVYNUXWACDSB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N1C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















